

Citalopram hydrobromide metabolic pathway and demethylated metabolites

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Compound Focus: Citalopram Hydrobromide

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Citalopram Metabolic Pathway

Citalopram is a selective serotonin reuptake inhibitor (SSRI) whose antidepressant effect is primarily due to the **S-enantiomer** [1]. Its metabolism is complex and stereoselective, leading to several primary and secondary metabolites.

- **Primary N-Demethylation:** The major metabolic route is N-demethylation, catalyzed mainly by **CYP2C19** and **CYP3A4**, to form **N-desmethylcitalopram (DCT)** [1] [2] [3]. DCT has significantly lower pharmacological activity compared to the parent drug [1].
- **Secondary N-Demethylation:** DCT is further N-demethylated by **CYP2D6** to form **N-didesmethylcitalopram (DDCT)** [1].
- **Alternative Pathways:** Other minor metabolic pathways include N-oxidation to form citalopram N-oxide (mediated by CYP2D6) and deamination to a propionic acid metabolite [1].

The table below summarizes the key enzymes and kinetic parameters for the formation of the major demethylated metabolites.

Metabolite	Primary CYP Enzyme(s)	Reported Km (μM)	Reported Vmax (pmol/min/pmol P450)	Notes
N-desmethylcitalopram (DCT)	CYP2C19, CYP3A4 [1] [3]	122.67 \pm 9.67 (for CYP2C19*1) [4]	19.10 \pm 0.45 (for CYP2C19*1) [4]	In vitro data from recombinant enzyme systems. Km values suggest high-affinity enzyme components may exist [3].
N-didesmethylcitalopram (DDCT)	CYP2D6 [1]	Information not specified in search results	Information not specified in search results	A minor, less potent metabolite.

Impact of Genetic Polymorphisms

Genetic variations, particularly in the **CYP2C19** gene, significantly influence citalopram metabolism and clinical outcomes. Patients can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, ultrarapid) based on their genotype.

The table below summarizes the functional impact of selected CYP2C19 variants on citalopram N-demethylation, as determined by in vitro studies.

CYP2C19 Variant	Key Amino Acid Change	Impact on Citalopram Demethylation	Relative Clearance (% of Wild-Type *1)
*2C (rs181297724)	A161P	Decreased	29.93% [4]
*2F (rs770829708)	D341N	Decreased	58.79% [4]
*3	-	No function / Weak activity	~0% [4]

CYP2C19 Variant	Key Amino Acid Change	Impact on Citalopram Demethylation	Relative Clearance (% of Wild-Type *1)
*29	-	Increased	~500% (5-fold increase) [4]
L16F	L16F	Increased	~150% (1.5-fold increase) [4]
Wild-Type (*1)	-	Reference	100.00% [4]

These genetic differences translate to clinical effects:

- **Poor Metabolizers** (e.g., carriers of *2, *3 alleles) have reduced clearance, leading to elevated plasma concentrations of citalopram and an increased risk of dose-dependent adverse effects [1] [4].
- **Ultrarapid Metabolizers** (e.g., carriers of the *17 allele or *29) have lower plasma drug concentrations, potentially leading to reduced efficacy or treatment failure [1] [4].

Experimental Protocols for In Vitro Metabolism

To study citalopram metabolism and characterize enzyme variants, robust in vitro methodologies are employed.

Incubation System Using Recombinant Enzymes

This protocol is adapted from recent functional studies of CYP2C19 variants [4].

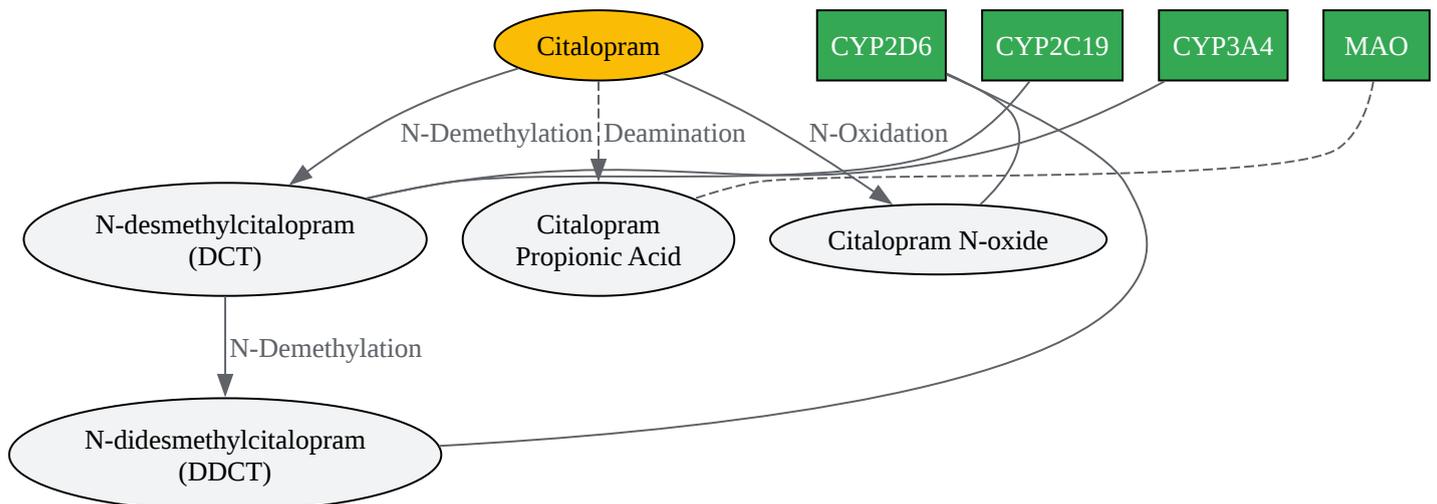
- **Enzyme Source:** Use microsomes from Sf21 insect cells expressing recombinant human CYP2C19 variants (wild-type and mutants).
- **Incubation Setup:** A typical 200 μ L reaction mixture may contain:
 - **Microsomal Protein:** 50 pmol of recombinant P450 enzyme.
 - **Citalopram Substrate:** A range of concentrations (e.g., 5-200 μ M) prepared in reaction buffer.
 - **Cofactor:** 1.0 mM NADPH (to initiate the reaction).
 - **Buffer:** 100 mM potassium phosphate buffer (pH 7.4).
- **Incubation:** Pre-incubate the mixture (excluding NADPH) for 5 minutes at 37°C. Initiate the reaction by adding NADPH and incubate for a defined period (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding 200 μ L of ice-cold acetonitrile.

Analytical Method: HPLC with Fluorescence Detection (HPLC-FLD)

- **Sample Preparation:** Centrifuge the terminated reaction mixture (e.g., $15,000 \times g$ for 10 minutes) and analyze the supernatant.
- **Chromatography:**
 - **Column:** A reversed-phase C18 column (e.g., 4.6×150 mm, $5 \mu\text{m}$).
 - **Mobile Phase:** A gradient or isocratic mixture of phosphate buffer and acetonitrile.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** Fluorescence detection with excitation/emission wavelengths optimized for citalopram and its metabolites (e.g., Ex 240 nm / Em 310 nm) [4].
- **Quantification:** Use calibration curves of authentic citalopram and DCT standards for quantification. Kinetic parameters (K_m , V_{max}) are calculated by fitting metabolite formation data to the Michaelis-Menten model.

Citalopram Metabolic Pathway Visualization

The diagram below summarizes the primary metabolic pathways of citalopram and the key enzymes involved.



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This overview synthesizes current technical knowledge, demonstrating that understanding the intricacies of citalopram metabolism, especially the role of pharmacogenetics, is crucial for optimizing its use in drug development and personalized medicine.

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